molecular formula C10H6FN3S B2663867 8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione CAS No. 331444-02-1

8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione

Cat. No.: B2663867
CAS No.: 331444-02-1
M. Wt: 219.24
InChI Key: RVGBEEFPDGYBBH-UHFFFAOYSA-N
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Description

8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione (CAS 331444-02-1) is a small molecule compound belonging to the pyrimido[5,4-b]indole class, which has been identified as a novel, non-lipid-like chemotype acting as a Toll-like Receptor 4 (TLR4) agonist . This compound and its analogs selectively stimulate the TLR4/MD-2 complex in both human and mouse cells, activating NF-κB and promoting the production of associated cytokines and chemokines, without dependence on the CD14 accessory protein . Structure-Activity Relationship (SAR) studies have shown that the sulfur atom at the 4-thione position is critical for maintaining this biological activity, as its replacement leads to a significant loss of potency . Researchers value this scaffold for its potential as an immune modulator and vaccine adjuvant, as it can provoke a rapid innate immune response and help direct subsequent adaptive immunity . Its small molecular size offers potential advantages for structural optimization, scaling up, and product stability compared to larger, lipid-like TLR4 agonists such as monophosphoryl lipid A (MPLA) . This makes this compound a valuable tool for probing TLR4 signaling pathways and developing novel immunotherapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. CAS Number: 331444-02-1 Molecular Formula: C10H6FN3S Molecular Weight: 219.24

Properties

IUPAC Name

8-fluoro-1,5-dihydropyrimido[5,4-b]indole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3S/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGBEEFPDGYBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=S)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-fluoroindole with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form a corresponding thiol derivative.

    Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione has demonstrated potential as a lead compound in the development of new therapeutic agents. Its structural analogs have been evaluated for various biological activities:

  • Antiviral Activity : Compounds similar to 8-fluoro derivatives have shown effectiveness against viral infections, particularly Hepatitis C Virus (HCV) .
  • Anticancer Properties : Research indicates that pyrimidine derivatives exhibit cytotoxic effects against several cancer cell lines, suggesting that 8-fluoro modifications may enhance these properties .

Synthesis of Radiolabeled Compounds

The compound has been utilized in the radiosynthesis of fluorine-18-labeled analogs for Positron Emission Tomography (PET) imaging. The efficient incorporation of fluorine-18 into heteroaromatic systems allows for the development of novel imaging agents, which are crucial in diagnostic medicine .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of compounds related to this compound have provided valuable insights into how structural modifications affect biological activity. These studies help in optimizing lead compounds for better efficacy and selectivity against specific biological targets .

Case Study 1: Antiviral Activity

A study on structurally similar compounds revealed that modifications involving fluorine atoms significantly increased antiviral potency against HCV. The presence of electron-withdrawing groups like fluorine enhances the interaction with viral enzymes, improving inhibition rates .

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of pyrimidine compounds exhibit selective cytotoxicity towards various cancer cell lines. The introduction of the fluorine atom in the indole framework has been linked to enhanced apoptosis in cancer cells, indicating a promising avenue for anticancer drug development .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine-indole framework with fluorine substitutionAntiviral, anticancer
3-benzyl-5-(4-chlorobenzyl)-8-fluoro derivativeMultiple functional groups including benzyl and chlorobenzylAntiviral against HCV
Pyrimido[1,2-a]benzimidazole derivativesFused ring systemsAntiparasitic activity

Mechanism of Action

The mechanism of action of 8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or interfere with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

4-Chloro-8-Fluoro-5H-Pyrimido[5,4-b]Indole
  • Molecular Formula : C₁₀H₅ClFN₃ (vs. C₁₀H₅FN₃S for the target compound)
  • Key Differences : Replacement of the thione (-S) group with chlorine alters reactivity and hydrogen-bonding capacity. The chloro derivative exhibits a higher predicted density (1.599 g/cm³) and distinct pKa (11.48) due to electronegativity differences .
  • Spectral Shifts: NMR studies of analogous compounds show that thione groups induce downfield shifts in adjacent protons (e.g., H-2 in quinolinethiones resonates 0.44–0.61 ppm downfield compared to sulfides) .
5H-Pyrimido[5,4-b]Indole (Parent Structure)
  • Molecular Formula : C₁₀H₇N₃
  • Key Differences : Absence of fluorine and thione groups reduces steric hindrance and polarizability. The parent compound serves as a scaffold for functionalization but lacks the pharmacological activity observed in fluorinated or thione-containing derivatives .

Functional Group Comparison

Thione-Containing Heterocycles
  • Synthesis: Utilizes carbon disulfide and KOH under reflux, paralleling methods for pyrimidoindole-thiones .
  • Benzo[f]Indole-4,9-Dione Derivatives: Induce apoptosis in TNBC cells via ROS-mediated caspase activation. While structurally distinct (dione vs.

Substituent Effects on Reactivity and Bioactivity

Fluorine vs. Chlorine
  • Electronic Effects : Fluorine’s high electronegativity enhances metabolic stability and membrane permeability compared to chlorine, as seen in pharmacokinetic studies of related fluorinated indoles .
  • Synthetic Challenges : Fluorination often requires specialized reagents (e.g., Selectfluor), whereas chlorination is more straightforward but may reduce target selectivity .
Thione vs. Ketone/Sulfide
  • Hydrogen Bonding : Thione groups participate in stronger hydrogen bonds than sulfides, influencing crystal packing and solubility .
  • Catalytic Pathways: Thione derivatives like isothiazoloquinolinones are synthesized via cyclization with hydroxylamine-O-sulfonic acid, contrasting with the KOH-mediated routes for pyrimidoindole-thiones .

Tabulated Comparative Data

Compound Molecular Formula Key Substituents Predicted pKa Biological Activity Synthesis Method
8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione C₁₀H₅FN₃S 8-F, 4-S Not reported Under investigation Carbon disulfide/KOH reflux
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole C₁₀H₅ClFN₃ 8-F, 4-Cl 11.48 None reported Halogenation of parent scaffold
Benzo[f]indole-4,9-dione C₁₄H₇NO₂ 4,9-dione ~8.5 TNBC apoptosis induction Anthraquinone derivatization
Triazolo-thiadiazole-thione C₉H₅N₅S₂ Triazole, thiadiazole ~9.2 Anti-tubercular (IC₅₀ < 10 μM) Carbon disulfide cycloaddition

Biological Activity

8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione is a compound within the pyrimidoindole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a unique heterocyclic structure that incorporates a fluorine atom at the 8-position and a thione group at the 4-position. This structural configuration is essential for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The thione group enhances binding affinity to molecular targets, which may include:

  • Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, particularly in the immune response.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

  • Immune Modulation :
    • Activation of the NFκB pathway through stimulation of Toll-like receptor 4 (TLR4) in both human and murine cells. This activation leads to increased production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) .
  • Anticancer Properties :
    • In vitro studies suggest that derivatives of pyrimidoindoles can inhibit tumor growth by affecting angiogenesis and cell proliferation. Specific modifications to the compound have shown enhanced potency against various cancer cell lines .
  • Antimicrobial Activity :
    • Compounds within this class have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential as therapeutic agents in infectious diseases .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that:

  • Substitutions at specific positions (e.g., N-3 and N-5) can significantly alter biological activity.
  • Modifications that retain or enhance the thione functionality tend to improve binding affinity and biological efficacy.

The following table summarizes key findings from SAR studies:

ModificationEffect on ActivityReference
N-3 Alkyl SubstituentIncreased TLR4 activation
N-5 Methyl GroupReduced cytotoxicity while maintaining TLR4 agonist activity
Thione GroupEssential for receptor binding

Case Studies

  • Case Study on Immune Activation :
    A study demonstrated that specific derivatives of pyrimido[5,4-b]indoles could selectively stimulate TLR4, leading to differential cytokine production. This suggests potential applications in immunotherapy .
  • Anticancer Efficacy :
    In vitro assays on cancer cell lines such as HeLa and HCT116 showed that certain derivatives exhibited significant antiproliferative effects, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione?

  • Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, as demonstrated for structurally similar indole derivatives . Key steps include:

  • Dissolving precursors in PEG-400/DMF under inert conditions.
  • Adding CuI (10 mol%) and stirring at 60°C for 12–24 hours.
  • Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane).
    • Yield Optimization : Adjust stoichiometry of fluorine-containing precursors and monitor reaction progress via TLC. Typical yields range from 35%–45% for analogous compounds .

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • 1H/13C/19F NMR : Confirm fluorine incorporation (δ ~ -120 ppm for 19F) and indole/pyrimidine ring protons (δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Use FAB-HRMS to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • TLC : Monitor reaction progress using silica-coated plates and UV visualization.

Advanced Research Questions

Q. How can conflicting spectroscopic data for fluorinated indole derivatives be resolved?

  • Contradiction Analysis :

  • Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., thione-thiol interconversion) by analyzing temperature-dependent chemical shifts .
  • X-ray Crystallography : Determine crystal packing effects that may distort NMR signals in solution .
    • Case Example : For pyridazino[3,4-b]indoles, 13C NMR δ 115–138 ppm confirms aromaticity, while IR bands at ~1620 cm⁻¹ validate C=N stretching .

Q. What computational tools are suitable for predicting the reactivity of this compound?

  • DFT Calculations :

  • Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Simulate Fukui indices to predict regioselectivity in substitution reactions .
    • Applications : Guide functionalization at the C-5 or C-7 positions for drug discovery .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Experimental Design :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25°C–80°C for 24–72 hours.
  • HPLC Monitoring : Quantify degradation products (e.g., desulfurization or ring-opening) using C18 columns and UV detection .
    • Key Finding : Analogous thiones show stability at pH 7.4 but hydrolyze rapidly in acidic media (t1/2 <6 hours at pH 1) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • GHS Compliance : Based on structurally related indoles, classify hazards as:

  • H302 : Harmful if swallowed.
  • H315/H319 : Causes skin/eye irritation.
  • H335 : May cause respiratory irritation .
    • Mitigation : Use fume hoods, nitrile gloves, and ANSI-approved goggles. Store at 2°C–8°C under nitrogen .

Applications in Drug Discovery

Q. What in vitro assays are recommended for evaluating its biological activity?

  • Antimicrobial Screening :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains using broth microdilution .
    • Kinase Inhibition : Use fluorescence polarization assays to assess binding to ATP pockets (e.g., FLT3 or PKC isoforms) .

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